BenchChemオンラインストアへようこそ!

6-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]quinoxaline

ORL-1/NOP receptor radioligand binding pain research

6-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]quinoxaline (CAS 2320524-16-9, molecular formula C₁₉H₂₄N₄O₂, molecular weight 340.4 g/mol) is a synthetic small-molecule substituted-quinoxaline-type piperidine compound developed as a ligand for the nociceptin/orphanin FQ (N/OFQ) peptide receptor (ORL-1, also known as NOP). The compound belongs to a proprietary chemical series originating from Purdue Pharma and Shionogi & Co.

Molecular Formula C19H24N4O2
Molecular Weight 340.427
CAS No. 2320524-16-9
Cat. No. B2558104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]quinoxaline
CAS2320524-16-9
Molecular FormulaC19H24N4O2
Molecular Weight340.427
Structural Identifiers
SMILESCOC1CCN(C1)C2CCN(CC2)C(=O)C3=CC4=NC=CN=C4C=C3
InChIInChI=1S/C19H24N4O2/c1-25-16-6-11-23(13-16)15-4-9-22(10-5-15)19(24)14-2-3-17-18(12-14)21-8-7-20-17/h2-3,7-8,12,15-16H,4-6,9-11,13H2,1H3
InChIKeySLDFPLAWDITYES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]quinoxaline (2320524-16-9): ORL-1/Nociceptin Receptor Ligand for Pain & CNS Research Procurement


6-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]quinoxaline (CAS 2320524-16-9, molecular formula C₁₉H₂₄N₄O₂, molecular weight 340.4 g/mol) is a synthetic small-molecule substituted-quinoxaline-type piperidine compound developed as a ligand for the nociceptin/orphanin FQ (N/OFQ) peptide receptor (ORL-1, also known as NOP) [1]. The compound belongs to a proprietary chemical series originating from Purdue Pharma and Shionogi & Co. that targets the opioid receptor-like 1 (ORL-1) receptor for the potential treatment of pain, anxiety, and other CNS disorders [2]. Its structure features a quinoxaline-6-carbonyl core linked to a piperidine ring that is further substituted with a 3-methoxypyrrolidine moiety, a key structural feature distinguishing it from simpler quinoxaline-piperidine analogs such as CX-516 (Ampalex) [3].

Why Generic Substitution of 6-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]quinoxaline (CAS 2320524-16-9) Is Not Advisable


Substituted-quinoxaline-type piperidine compounds cannot be treated as interchangeable procurement items because the nature and position of substituents on both the quinoxaline core and the piperidine ring drive profound differences in ORL-1 receptor binding affinity, functional activity (agonist vs. antagonist), and selectivity over classical opioid receptors (mu, kappa, delta) [1]. The 3-methoxypyrrolidine substituent at the piperidine 4-position in the target compound is a specific structural feature that contributes to its measured ORL-1 binding affinity (Ki = 3.03 nM) and its functional antagonist profile (IC₅₀ = 44 nM in GTPγS assays), whereas close analogs lacking this substituent or bearing different heterocyclic decorations exhibit substantially different potency and pharmacological character [2]. Even within the Purdue/Shionogi patent families, seemingly minor structural changes produce ORL-1 Ki values spanning more than two orders of magnitude (e.g., from ~1.6 nM to >100 nM), making compound identity critical for reproducible research outcomes [3].

Quantitative Evidence Guide for 6-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]quinoxaline: Head-to-Head and Cross-Study Comparator Data for Procurement Decisions


ORL-1 Receptor Binding Affinity: Target Compound vs. Closest Bridged-Piperidine Analog from Same Patent Family

The target compound (BDBM50389552 / CHEMBL2064156) exhibits an ORL-1 binding Ki of 3.03 nM in a displacement assay using [³H]N/OFQ as the radioligand against human recombinant ORL-1 expressed in HEK293 cells [1]. A closely related bridged-piperidine quinoxaline compound from the same Purdue Pharma patent family (US9145408, compound 362 / BDBM97710) shows a slightly tighter Ki of 2.40 nM under comparable assay conditions (pH 7.4, 2 °C) [2]. This represents a binding affinity difference of approximately 1.26-fold, placing the target compound in a comparable but not identical position within the chemical series, and suggesting that the non-bridged piperidine-methoxypyrrolidine scaffold retains substantial receptor engagement while potentially offering different pharmacokinetic or synthetic accessibility advantages [1][2].

ORL-1/NOP receptor radioligand binding pain research

Functional ORL-1 Antagonist Activity: Target Compound GTPγS IC₅₀ vs. Bridged-Piperidine Analog EC₅₀

In functional assays measuring G-protein activation, the target compound acts as an ORL-1 antagonist with an IC₅₀ of 44 nM, assessed by inhibition of N/OFQ-induced [³⁵S]GTPγS binding in HEK293 cells expressing human recombinant ORL-1 [1]. In contrast, the bridged-piperidine analog BDBM97710 (US9145408 compound 362) demonstrates agonist functional activity at ORL-1 with an EC₅₀ of 4.03 nM in the same [³⁵S]GTPγS binding assay format (pH 7.4, 4 °C) [2]. This fundamental pharmacological divergence – antagonist (target compound) vs. agonist (bridged-piperidine analog) – occurs despite their close structural relationship and similar binding affinities, underscoring that the methoxypyrrolidine-substituted non-bridged piperidine scaffold drives a distinct functional outcome at the ORL-1 receptor [1][2].

ORL-1 antagonism GTPγS functional assay signal transduction

ORL-1 vs. Mu-Opioid Receptor Selectivity: Target Compound Compared with Mixed ORL-1/Mu Agonist Lead Series

The target compound displays a Ki of 67.2 nM at the human mu-opioid receptor (MOP), measured by displacement of [³H]DAMGO in CHO-K1 cells expressing human recombinant MOP [1]. Combined with its ORL-1 Ki of 3.03 nM, this yields an ORL-1/MOP selectivity ratio of approximately 22-fold (Ki ratio). By comparison, a leading bridged-piperidine ORL-1 agonist from the same patent family (US9145408 compound 362 / BDBM97710) exhibits an ORL-1 binding Ki of 2.4 nM, but its mu-opioid receptor functional activity has been reported as an EC₅₀ of 139 nM in GTPγS assays [2]. The target compound's ORL-1/MOP selectivity profile positions it as a relatively ORL-1-preferring ligand, although not as selective as some clinical-stage NOP ligands such as LY2940094, which reports >100-fold selectivity [3].

opioid receptor selectivity mu-opioid receptor ORL-1 selectivity ratio

Structural Differentiation from CX-516 (Ampalex): Quinoxaline-Piperidine Scaffold with Distinct Pharmacological Target Engagement

CX-516 (Ampalex; CAS 154235-83-3), also known as 1-(quinoxaline-6-carbonyl)piperidine, shares the quinoxaline-6-carbonyl-piperidine core scaffold with the target compound but lacks the 3-methoxypyrrolidine substituent at the piperidine 4-position [1]. CX-516 is a well-characterized AMPA receptor positive allosteric modulator (ampakine) with no reported significant ORL-1 activity, having been clinically investigated for Alzheimer's disease and ADHD [2]. In contrast, the target compound's 3-methoxypyrrolidine substitution redirects target engagement entirely toward the ORL-1/nociceptin receptor, as evidenced by its low-nanomolar ORL-1 binding (Ki = 3.03 nM) [3]. This demonstrates that the same quinoxaline-piperidine core can be pharmacologically reprogrammed by appropriate substitution, and procurement of either compound for the other's intended target would yield invalid experimental results [3].

quinoxaline scaffold comparison AMPA vs. ORL-1 target chemical probe specificity

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity Compared with Bridged-Piperidine Analogs

The target compound (PubChem CID 134160843) has a computed XLogP3-AA value of 1.3, a molecular weight of 340.4 g/mol, zero hydrogen bond donors, five hydrogen bond acceptors, and a topological polar surface area (TPSA) of 58.6 Ų [1]. These values place it within favorable CNS drug-like space (MW < 400, clogP 1–3, TPSA < 90 Ų). In comparison, a representative bridged-piperidine ORL-1 agonist from the same patent family (US9145408 compound 369) has a molecular weight of 421.5 g/mol (C₂₅H₃₁N₃O₃) – approximately 81 Da heavier and with a higher calculated lipophilicity [2]. The target compound's lower molecular weight and moderate lipophilicity may confer advantages in solubility, synthetic accessibility, and CNS penetration prediction, though these must be confirmed by direct experimental ADME comparison [1][2].

physicochemical properties drug-likeness CNS permeability predictors

Recommended Application Scenarios for 6-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]quinoxaline Based on Quantitative Differentiation Evidence


ORL-1/NOP Receptor Antagonist Tool Compound for In Vitro Signaling Studies

The target compound is appropriate for use as an ORL-1 antagonist tool in receptor binding and functional assays (GTPγS, cAMP, β-arrestin) where blockade of nociceptin/OFQ signaling is the experimental objective. With an ORL-1 Ki of 3.03 nM and functional antagonist IC₅₀ of 44 nM [1], it provides a well-characterized in vitro profile. Researchers should note the ~22-fold selectivity over mu-opioid receptor (MOP Ki = 67.2 nM) and implement MOP counter-screening to confirm ORL-1-specific effects in systems co-expressing opioid receptor subtypes [1].

Structure-Activity Relationship (SAR) Studies Differentiating Agonist vs. Antagonist Quinoxaline-Piperidine Scaffolds

The target compound serves as a key SAR probe for understanding how non-bridged piperidine substitution with 3-methoxypyrrolidine drives functional antagonism at ORL-1, in contrast to bridged-piperidine analogs (e.g., US9145408 compound 362; BDBM97710) that exhibit ORL-1 agonism with an EC₅₀ of 4.03 nM despite similar binding affinity (Ki = 2.40 nM) [1][2]. This pair of structurally related but functionally divergent compounds enables medicinal chemistry programs to map the structural determinants of ORL-1 efficacy switching.

Chemical Probe for Target Identification Studies Differentiating ORL-1 from AMPA Receptor Engagement

Because the target compound shares the quinoxaline-6-carbonyl-piperidine core with the AMPA receptor modulator CX-516 yet directs pharmacology entirely toward ORL-1 [1][2], it can be employed in target deconvolution experiments. When used alongside CX-516, it helps distinguish whether phenotypic screening hits acting through quinoxaline-piperidine scaffolds are engaging AMPA receptors, ORL-1, or both [1][2].

Reference Standard for Analytical Method Development and Quality Control of Substituted-Quinoxaline-Type Piperidine Libraries

With a defined molecular formula (C₁₉H₂₄N₄O₂), molecular weight (340.4 g/mol), InChIKey (SLDFPLAWDITYES-UHFFFAOYSA-N), and computed physicochemical properties including XLogP3-AA of 1.3 and TPSA of 58.6 Ų [1], the compound is suitable as a reference standard for HPLC-MS method development, purity assessment, and identity confirmation in compound management workflows supporting quinoxaline-piperidine library screening.

Quote Request

Request a Quote for 6-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.